
Cyanine3 carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine3 carboxylic acid is a non-activated dye . It is a non-sulfonated reagent with good solubility in organic solvents and limited aqueous solubility . It can be used as a non-reactive reference dye or control . Cyanine3 carboxylic acid is an analog of Cy3® fluorophore .
Molecular Structure Analysis
The molecular formula of Cyanine3 carboxylic acid is C30H37ClN2O2 . It is soluble in organic solvents (DMF, DMSO, dichloromethane), and poorly soluble in water .Physical And Chemical Properties Analysis
Cyanine3 carboxylic acid is a red powder . It has an excitation/absorption maximum at 555 nm, an emission maximum at 570 nm, and a fluorescence quantum yield of 0.31 .科学研究应用
Bioconjugation and Metal Chelation
Cyanine dyes with carboxylic acid groups, like Cyanine3 carboxylic acid, are used in various fields. These acid groups serve as bioconjugation handles or metal chelators. Research on pentamethine cyanine dyes with propionic acid handles has shown their potential as fluorescent probes due to their absorbance and emission properties, quantum yield, and molecular brightness levels (Dost, Gressel, & Henary, 2017).
Sensitizing Properties in Solar Cells
Cyanine dyes, including those with carboxyl functions like Cyanine3, have been shown to affect the sensitizing properties of dye-sensitized nanocrystalline TiO2 solar cells. The tether functions of these dyes influence their aggregation on TiO2 and the resultant photocurrents in solar cells (Ehret, Stuhl, & Spitler, 2000).
Fluorescent Labeling in Biological Research
In biological research, cyanine dyes like Cy3 and Cy5 are widely used for fluorescent labeling of DNA and RNA. They play a crucial role in various applications, including quantitative PCR, sequencing, and fluorescence in situ hybridization. The fluorescence efficiency of these dyes, covalently attached to single-stranded DNA, varies depending on the adjacent nucleotide sequence (Kretschy & Somoza, 2014).
Photocatalytic Applications
Cyanine3 carboxylic acid derivatives have been used in photocatalytic applications. For instance, enantioselective carbocyanation of 1,3-dienes was achieved using photoredox/copper catalysis under visible light, demonstrating the utility of these compounds in synthesizing chiral products (Lu et al., 2021).
Semiconductor Laser-Induced Fluorescence Detection
Cyanine dyes like Cy5, an activated carboxyl cyanine fluorophore, have been characterized in capillary electrophoresis using semiconductor laser-induced fluorescence. This method has proven effective for analyzing Cy5-labeled oligonucleotides, demonstrating the dye's utility in biochemical analyses (Chen et al., 1993).
Single-Molecule Optical Switching
Carbocyanine dyes, including Cy5, are used as reversible single-molecule optical switches. This property is essential for applications like ultra-high-density optical data storage and can impose fundamental limitations on the use of these dyes in energy transfer studies for biological processes (Heilemann et al., 2005).
安全和危害
未来方向
Cyanine dyes, including Cyanine3 carboxylic acid, have a wide range of applications in the fields of medicine, genetics, and environment . They are mainly used in life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . The future development trend of cyanine dye bioprobes facilitates the construction of a new type of multifunctional fluorescent probe and promotes its clinical application .
属性
CAS 编号 |
1032678-01-5 |
|---|---|
产品名称 |
Cyanine3 carboxylic acid |
分子式 |
C30H37ClN2O2 |
分子量 |
493.09 |
IUPAC 名称 |
1-(5-carboxypentyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI 键 |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cyanine3 carboxylic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



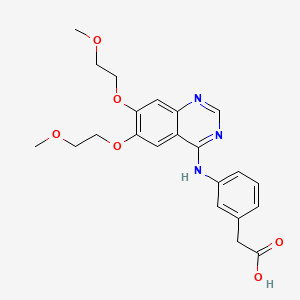
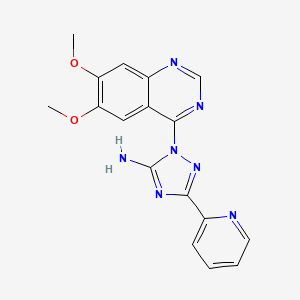
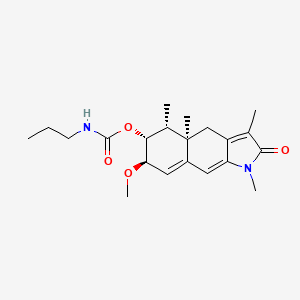
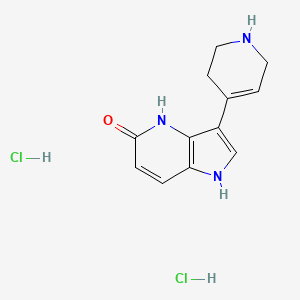
![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
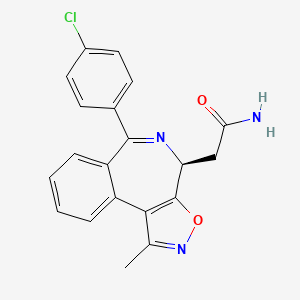
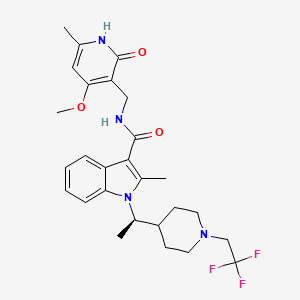
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)